1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonylation of benzene derivatives using benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes, where benzenesulfonyl chloride is reacted with benzene derivatives under controlled conditions. The fluorination and nitration steps are carried out using appropriate reagents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl derivatives
Wissenschaftliche Forschungsanwendungen
1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro and fluoro groups can participate in various chemical reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl Chloride: Used in similar sulfonylation reactions.
2-Fluoro-4-nitrobenzene: Shares the fluoro and nitro groups but lacks the sulfonyl group.
4-Nitrobenzenesulfonyl Chloride: Contains the nitro and sulfonyl groups but lacks the fluorine atom
Uniqueness: The presence of the sulfonyl, fluoro, and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
86434-28-8 |
---|---|
Molekularformel |
C13H10FNO4S |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
1-(benzenesulfonylmethyl)-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C13H10FNO4S/c14-13-8-11(15(16)17)7-6-10(13)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI-Schlüssel |
VOGMOBNBAQKVCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.